Structural Uniqueness and Scaffold Differentiation from Common Morpholine-2-Carboxamide Analogs
N-Cyclopropyl-4-(3-methylquinoxalin-2-yl)morpholine-2-carboxamide is structurally distinct from the widely studied ACSS2 inhibitor scaffold represented by 4-(3-methylquinoxalin-2-yl)morpholine-2-carboxylic acid (CAS 508186-14-9). The target compound replaces the carboxylic acid with an N-cyclopropyl carboxamide, eliminating a negative charge at physiological pH while retaining a hydrogen-bond donor/acceptor pair. This modification is expected to improve passive membrane permeability and oral bioavailability relative to the acid analog . In the ACSS2 inhibitor patent US20240009175, the N-cyclopropyl substitution pattern is associated with a 10- to 100-fold gain in cellular potency over the unsubstituted amide in analogous quinoxaline series (0.01 nM vs. 1–10 nM in AMP-Glo assays) [1].
| Evidence Dimension | Structural differentiation (functional group replacement) |
|---|---|
| Target Compound Data | N-cyclopropyl carboxamide at morpholine-2-position; neutral; logP predicted ~2.5 |
| Comparator Or Baseline | 4-(3-methylquinoxalin-2-yl)morpholine-2-carboxylic acid (CAS 508186-14-9); carboxylic acid; logP predicted ~1.8 |
| Quantified Difference | Predicted logP increase of ~0.7 units; elimination of formal charge; expected permeability improvement |
| Conditions | In silico prediction (ALogPS 2.1); no direct experimental permeability comparison exists |
Why This Matters
The replacement of the carboxylic acid with an N-cyclopropyl carboxamide is a key structural differentiator that may translate into superior cell permeability and metabolic stability, critical for cellular activity-based assays.
- [1] Compositions and Methods for Inhibiting ACSS2. US Patent Application US20240009175. Filed 2023. View Source
